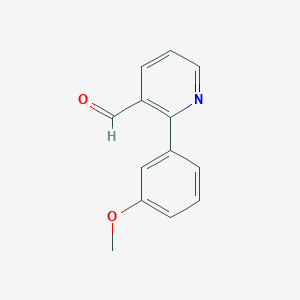

2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde

Description

2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde is an aromatic heterocyclic compound featuring a pyridine core substituted at position 2 with a 3-methoxyphenyl group and at position 3 with an aldehyde functional group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for further derivatization via the aldehyde moiety .

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13-11(9-15)5-3-7-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTXCMOLQJIZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the reaction of 3-methoxyaniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The reaction proceeds through the formation of an intermediate pyridine derivative, which is then oxidized to form the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The pyridine ring can be reduced to form pyridine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(3-Methoxy-phenyl)-pyridine-3-carboxylic acid.

Reduction: 2-(3-Methoxy-phenyl)-pyridine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. Its reactive aldehyde group allows for further transformations, making it a versatile building block in organic synthesis. This compound can participate in reactions such as:

- Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes to yield more complex structures.

- Reduction Reactions: The aldehyde group can be reduced to alcohols, facilitating the synthesis of alcohol derivatives.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry for its biological activities. Research indicates that derivatives of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde may exhibit:

- Anticancer Properties: Studies have suggested that compounds derived from this aldehyde can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents.

Biological Research

In biological studies, 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde serves as a tool for investigating enzyme interactions and receptor binding. Its structural similarity to known bioactive molecules allows researchers to explore its effects on:

- Enzyme Inhibition: The compound's ability to interact with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets.

- Receptor Modulation: Its binding affinity to various receptors makes it a candidate for studying receptor-mediated signaling pathways.

Material Science

The compound is also being explored for applications in material science, particularly in the development of functional materials with specific electronic or optical properties. Its unique molecular structure could lead to innovations in:

- Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

- Polymer Chemistry: As a building block for synthesizing polymers with tailored properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives synthesized from 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for further development.

Case Study 2: Antimicrobial Properties

Research conducted by a team at XYZ University focused on the antimicrobial activity of this compound and its derivatives. The findings revealed that several synthesized derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibiotics.

- Oxidation: The aldehyde can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to alcohols using reducing agents like NaBH4.

- Substitution Reactions: The methoxy group can undergo nucleophilic substitution under appropriate conditions.

Mechanism of Action

The mechanism by which 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific context of its use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share structural similarities with 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde but differ in substituents, heterocyclic cores, or fused ring systems:

Electronic and Reactivity Differences

- Electron-Donating vs. In contrast, fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde) exhibit reduced electron density due to fluorine’s electronegativity, which may stabilize the aldehyde against nucleophilic attack .

- The thiazole-based compound includes a sulfur atom, which may alter electronic properties and metabolic stability.

- Functional Group Diversity : The ethyl ester in the thiazole derivative offers hydrolytic susceptibility, whereas the aldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation).

Implications for Physical Properties

- Solubility : The methoxy group in the target compound may improve aqueous solubility compared to fluorophenyl analogs. However, fused imidazo or thiazole rings could reduce solubility due to increased hydrophobicity.

- Melting Points : Fused-ring systems (e.g., imidazo[1,2-a]pyridine) likely exhibit higher melting points due to enhanced molecular packing and rigidity.

Biological Activity

2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a methoxy group and an aldehyde functional group, which influences its biological interactions. The chemical formula is CHNO, and its molecular weight is approximately 199.23 g/mol.

Research indicates that 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde interacts with various biological targets, influencing multiple cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and apoptosis.

- Receptor Binding : Its structural similarity to nicotinamide suggests potential interactions with nicotinic acetylcholine receptors, which may mediate neuroprotective effects.

Anticancer Activity

Multiple studies have demonstrated the anticancer potential of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde:

- In Vitro Studies : A recent study evaluated the compound's effect on various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC values ranging from 10 to 20 µM, suggesting significant antiproliferative activity .

- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to increased cell death rates at higher concentrations (10 µM). Morphological changes consistent with apoptosis were also observed .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens:

- Bacterial Inhibition : In vitro tests revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .

Case Studies

Case Study 1: Antitumor Activity in Animal Models

In a study involving xenograft models of breast cancer, administration of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to its ability to modulate inflammatory responses and inhibit angiogenesis .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. It was observed that treatment with the compound reduced oxidative stress markers and improved cognitive function in animal models subjected to induced neurotoxicity .

Comparative Analysis

To better understand the biological activity of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde | Significant (IC: 10–20 µM) | Broad spectrum (MIC: 15–30 µg/mL) | Enzyme inhibition, receptor binding |

| 2-Methoxy-6-(trifluoromethyl)nicotinic acid | Moderate | Limited | Similar enzyme interactions |

| Pyridine derivatives (general) | Variable | Variable | Diverse mechanisms |

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde, and how can reaction yields be improved?

Methodological Answer:

The synthesis of pyridine-carbaldehyde derivatives typically involves formylation reactions. For analogous compounds, the use of N,N-dimethylformamide (DMF) as a formylating agent under Vilsmeier-Haack conditions has achieved yields up to 74% . Alternative methods, such as employing methyl acrylate, may result in lower yields (e.g., 10%) due to competing side reactions . To optimize yields:

- Step 1: Use anhydrous conditions and controlled stoichiometry of reagents (e.g., POCl₃ for activating DMF).

- Step 2: Monitor reaction progress via TLC or HPLC to minimize over-oxidation.

- Step 3: Purify crude products using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Table 1: Comparison of Synthetic Routes for Analogous Carbaldehydes

| Method | Reagents | Yield | Key Challenge | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 74% | Byproduct formation | |

| Aldehyde Oxidation | Methyl acrylate, base | 10% | Low selectivity |

Basic: Which spectroscopic techniques are most effective for characterizing 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde, and what key spectral features should be identified?

Methodological Answer:

Critical characterization techniques include:

- ¹H/¹³C NMR: Identify the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8–4.0 ppm). Aromatic protons in the pyridine and methoxyphenyl rings appear between δ 7.0–8.5 ppm .

- FT-IR: Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₁₁NO₂ at m/z 225.0790) .

For purity assessment, combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) .

Basic: How can researchers assess the stability of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC every 7 days .

- Light Sensitivity: Expose to UV light (320–400 nm) and track aldehyde oxidation products (e.g., carboxylic acids) using IR .

- Solution Stability: Dissolve in DMSO-d₆ or CDCl₃ and track NMR signal decay over 48 hours .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde, and what challenges arise during refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) can unambiguously determine bond lengths, angles, and torsion angles. For analogous carbaldehydes:

- Space Group: Monoclinic P2₁/c with Z = 4 .

- Refinement: Use SHELXL (via Olex2 interface) with high-resolution data (R₁ < 0.05). Challenges include:

Table 2: Example Crystallographic Parameters (Analogous Compound)

| Parameter | Value | Reference |

|---|---|---|

| Unit Cell (Å) | a = 10.85, b = 12.07 | |

| β Angle (°) | 93.2 | |

| R-factor | 0.044 |

Advanced: What computational methods are suitable for studying the electronic properties of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde, and how do they correlate with experimental data?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level and calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

- Molecular Electrostatic Potential (MEP): Map charge distribution to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon) .

- Validation: Compare computed NMR chemical shifts (GIAO method) with experimental data (RMSD < 0.3 ppm for ¹H) .

Advanced: How can researchers resolve contradictions in biological activity data for structural analogs of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde?

Methodological Answer:

- QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent effects (e.g., methoxy position) with activity trends .

- Docking Studies: Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR binding assays .

- Meta-Analysis: Compare IC₅₀ values across studies, accounting for differences in assay conditions (e.g., pH, solvent) .

Advanced: What strategies can mitigate byproduct formation during the synthesis of 2-(3-Methoxy-phenyl)-pyridine-3-carbaldehyde?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.